
(+)-Pinaneborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Pinaneborane is a chiral organoboron compound that has garnered significant interest in the field of organic chemistry. It is known for its unique structure, which includes a boron atom bonded to a pinane framework. This compound is particularly valuable due to its applications in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pinaneborane typically involves the hydroboration of pinene with borane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer. The process can be summarized as follows:
Hydroboration Reaction: Pinene is reacted with borane (BH3) in an inert solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent side reactions and to maintain the stability of the borane complex.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production involves scaling up the hydroboration process. This requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(+)-Pinaneborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The boron atom in this compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Reduced boron-containing compounds.
Substitution: Various substituted boron derivatives.
科学的研究の応用
(+)-Pinaneborane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Medicine: Research is ongoing to investigate its role in the synthesis of biologically active molecules.
Industry: this compound is utilized in the production of advanced materials and polymers, leveraging its unique chemical properties.
作用機序
The mechanism of action of (+)-Pinaneborane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating catalytic processes. The pinane framework provides steric hindrance, which is crucial for the selectivity of reactions. The pathways involved often include the formation of transient intermediates that undergo further transformations to yield the desired products.
類似化合物との比較
Similar Compounds
(-)-Pinaneborane: The enantiomer of (+)-Pinaneborane, with similar chemical properties but different stereochemistry.
Borane (BH3): A simpler boron hydride used in hydroboration reactions.
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups, widely used in organic synthesis.
Uniqueness
This compound stands out due to its chiral nature and the stability provided by the pinane framework. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Its ability to form stable complexes and participate in selective reactions further enhances its utility in various scientific and industrial applications.
特性
分子式 |
C10H16BO2 |
|---|---|
分子量 |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1 |
InChIキー |
LWAMOOKWTDKVFQ-RKSFOETPSA-N |
異性体SMILES |
[B]1OC2CC3CC([C@@]2(O1)C)C3(C)C |
正規SMILES |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


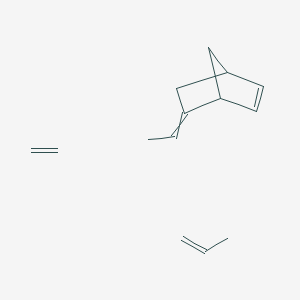
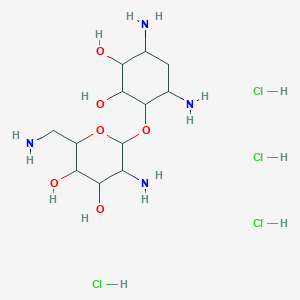
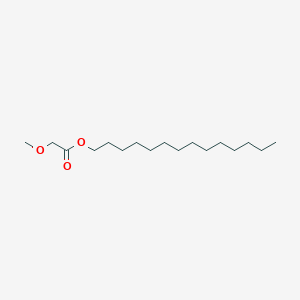
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
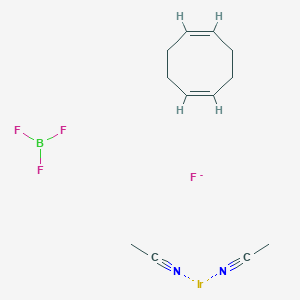
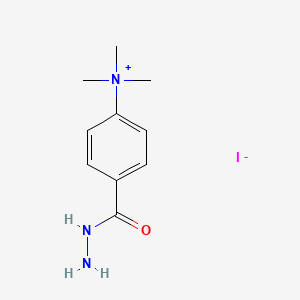
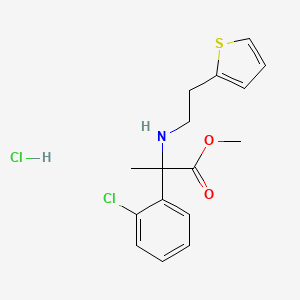
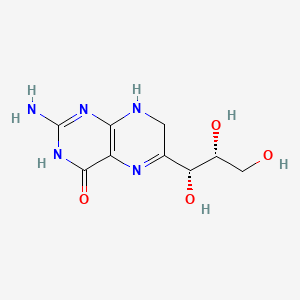
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
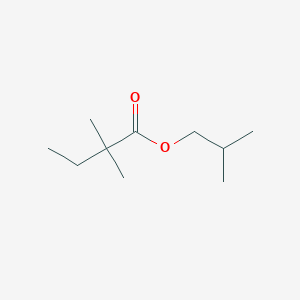

![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)

